molecular formula C31H34BrNO6 B419534 cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B419534
M. Wt: 596.5g/mol
InChI Key: RKIAZOCCMCNHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethoxyphenyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multiple steps. One common method includes the reaction of cyclopentyl magnesium bromide with a precursor compound under controlled conditions. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature . This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, each with distinct chemical and biological properties.

Scientific Research Applications

cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(3,4-dimethoxyphenyl)methanone
  • Cyclopentyl(3,4-dimethoxyphenyl)ethanone
  • Cyclopentyl(3,4-dimethoxyphenyl)propanone

Uniqueness

cyclopentyl )-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate stands out due to its unique hexahydroquinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C31H34BrNO6

Molecular Weight

596.5g/mol

IUPAC Name

cyclopentyl 4-(5-bromo-2-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H34BrNO6/c1-17-28(31(35)39-21-7-5-6-8-21)29(22-16-20(32)10-12-25(22)36-2)30-23(33-17)13-19(14-24(30)34)18-9-11-26(37-3)27(15-18)38-4/h9-12,15-16,19,21,29,33H,5-8,13-14H2,1-4H3

InChI Key

RKIAZOCCMCNHML-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)Br)OC)C(=O)OC5CCCC5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)Br)OC)C(=O)OC5CCCC5

Origin of Product

United States

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